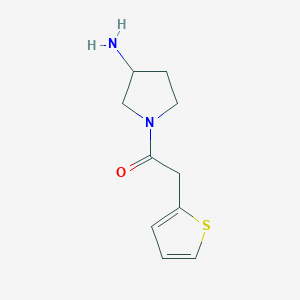

1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amin

Übersicht

Beschreibung

1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C13H26N2 and its molecular weight is 210.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drogen Synthese

Der Pyrrolidinring, eine Kernstruktur in “1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amin”, ist ein vielseitiges Gerüst in der Medikamentenentwicklung. Er wird zur Herstellung biologisch aktiver Verbindungen verwendet, da er den Pharmaphorraum effizient erkunden, zur Stereochemie beitragen und eine dreidimensionale Abdeckung bieten kann . Diese Verbindung kann verwendet werden, um neue Medikamente mit selektiven biologischen Zielstrukturen zu synthetisieren.

Materialwissenschaft

In der Materialwissenschaft machen die einzigartigen Eigenschaften dieser Verbindung sie ideal für die Entwicklung neuer Materialien mit spezifischen Funktionen. Ihre strukturelle Vielseitigkeit ermöglicht die Herstellung von Polymeren oder kleinen Molekülen, die in Hochleistungsmaterialien oder Nanotechnologieanwendungen eingesetzt werden können.

Chemische Forschung

“this compound” dient als Baustein in der chemischen Forschung, insbesondere bei der Synthese komplexer organischer Moleküle. Seine Reaktivität und Fähigkeit, verschiedene chemische Bindungen einzugehen, machen es wertvoll für den Aufbau von Molekülen mit präzisen Konfigurationen .

Biochemie

In der Biochemie könnte diese Verbindung aufgrund ihrer strukturellen Komplexität zur Untersuchung von Enzym-Substrat-Wechselwirkungen verwendet werden. Sie kann als Substratanalog dienen, um die aktiven Zentren von Enzymen zu untersuchen, oder als Einheit bei der Entwicklung von Enzyminhibitoren .

Pharmakologie

Pharmakologisch ist der Pyrrolidinring der Verbindung aufgrund seiner Stereogenität von Bedeutung, die das biologische Profil von Medikamentenkandidaten beeinflussen kann. Verschiedene Stereoisomere dieser Verbindung können zu unterschiedlichen pharmakologischen Wirkungen führen, was sie zu einem wertvollen Werkzeug für die Entwicklung enantioselektiver Medikamente macht .

Industrielle Anwendungen

Industriell kann die Verbindung bei der Synthese von Spezialchemikalien verwendet werden, die spezifische stereochemische Konfigurationen erfordern. Ihr Potenzial zur Herstellung enantiomerenreiner Substanzen ist besonders wertvoll bei der Produktion von Agrochemikalien, Aromen und Duftstoffen .

Wirkmechanismus

Target of action

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases

Mode of action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical pathways

Pyrrolidine derivatives are known to have diverse biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Result of action

Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Biochemische Analyse

Biochemical Properties

1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring is known to be a versatile scaffold in drug discovery, often used to enhance the pharmacokinetic profile of compounds . The compound’s interactions with enzymes such as carbonic anhydrase and proteins involved in cell signaling pathways highlight its potential in therapeutic applications . These interactions are typically characterized by binding to active sites or allosteric sites, leading to inhibition or activation of the target biomolecule.

Cellular Effects

1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, thereby influencing downstream effects such as cell proliferation, differentiation, and apoptosis . Additionally, its impact on gene expression can lead to changes in the production of proteins involved in metabolic pathways, further affecting cellular function.

Molecular Mechanism

The molecular mechanism of 1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity . Alternatively, it can bind to allosteric sites, inducing conformational changes that enhance enzyme activity. These interactions can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism, indicating its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

The effects of 1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced cell signaling and metabolic regulation . At higher doses, toxic or adverse effects can occur, including disruption of cellular homeostasis and induction of apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects can have downstream impacts on cellular energy balance and overall metabolic health.

Transport and Distribution

The transport and distribution of 1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can influence its activity and function. For instance, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can affect its distribution within the cell.

Subcellular Localization

1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine exhibits specific subcellular localization patterns that are crucial for its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall function within the cell. For example, localization to the mitochondria can impact cellular energy production, while nuclear localization can affect gene expression.

Eigenschaften

IUPAC Name |

1-(3,3,5-trimethylcyclohexyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-10-6-12(8-13(2,3)7-10)15-5-4-11(14)9-15/h10-12H,4-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWZXISTTDRPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1468039.png)

![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)

![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)

![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)

![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)

![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)

![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)